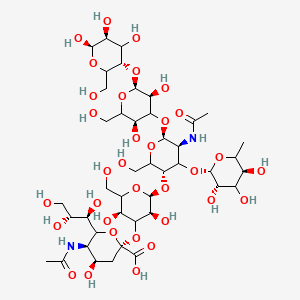
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is a heterocyclic synthesis intermediate with a wide range of applications in the fields of medicine, pesticides, and dyes . It can also be used as a reducing agent and nitrogen source .
Synthesis Analysis
The synthesis of “(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” involves the use of trifluoromethylchlorobenzene and phenylhydrazine in the appropriate molar ratio . The reaction is carried out in an appropriate solvent, commonly used solvents are dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is carried out at an appropriate temperature and time .Molecular Structure Analysis
The molecular formula of “(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is C7H8ClF3N2O . The molecular weight is 228.6 . The InChI code is 1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H .Chemical Reactions Analysis
“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” can be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . It can also be used as a reducing agent and nitrogen source .Physical And Chemical Properties Analysis
“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is a colorless to pale yellow solid . It has a melting point of about 65-70°C . It is relatively stable under conventional experimental conditions but may decompose at high temperatures or in contact with fire sources . It is soluble in some organic solvents, such as ethanol and acetone .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis : One study explored the heterocyclization of 3-trifluoroacetyllactams with hydrazines, including phenyl derivatives. This process leads to the formation of annelated trifluoromethylpyrazoles and zwitterionic salts of 4-omega-alkylamino-5-hydroxy-3-trifluoromethylpyrazoles (Bouillon, Frisque-Hesbain, Janousek, & Viehe, 1995).
Antimicrobial Activity : Another study focused on the synthesis of bisaryl hydrazino-s-triazine derivatives. These compounds were found to exhibit microbial activity against both gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007).
Pharmaceutical Research : In pharmaceutical research, hydrazine derivatives have been studied for their potential as antimicrobial and antioxidant agents. For instance, a study synthesized 1-phenyl-4-(2-phenylacetyl) thiosemicarbazide derivatives and evaluated their antimicrobial and antioxidant potentials (Altalhi, Hashem, Negm, Mohamed, & Azmy, 2021).
Epoxy Resin Curing Agents : Some hydrazine derivatives have also been used as epoxy resin curing agents. A study synthesized various bisaryl hydrazino-s-triazine derivatives and employed them as curing agents for epoxy resins (Chaudhari, 2009).
Environmental and Biological Studies : Another area of application is in environmental and biological studies. For example, a study investigated the toxicity of phenylhydrazine hydrochloride on zebrafish embryos and larvae, finding dose-dependent cytotoxic effects (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).
Safety and Hazards
“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride are currently unknown. It has been suggested that this compound may be used in the synthesis of pyrazole-containing bisphosphonate esters , which are known to affect the mevalonate pathway involved in bone resorption.
Action Environment
The action of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . This suggests that the compound’s stability, efficacy, and action may be affected by factors such as temperature and exposure to oxygen.
Propriétés
IUPAC Name |
[3-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHJICZICMRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662255 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133115-55-6 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








